Product packaging for Diethyl 2-(2-(vinyloxy)ethyl)malonate(Cat. No.:CAS No. 71172-76-4)

Diethyl 2-(2-(vinyloxy)ethyl)malonate

Cat. No.: B12790848
CAS No.: 71172-76-4
M. Wt: 230.26 g/mol
InChI Key: FHBPLNAJCDTIPP-UHFFFAOYSA-N
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Description

Diethyl 2-(2-(vinyloxy)ethyl)malonate (CAS 71172-76-4) is a specialized chemical compound that integrates a malonic ester function with a vinyl ether group. Its molecular formula is C11H18O5, with a molecular weight of 230.26 g/mol . This structure makes it a valuable monomer in polymer science, particularly in the synthesis of well-defined functionalized polymers. A key research application is its role in living cationic polymerization, where it can be initiated by systems such as hydrogen iodide/iodine (HI/I2) . This process yields poly(vinyl ether) backbones with reactive malonic ester pendants and demonstrates living characteristics, such as a narrow molecular weight distribution (Mw/Mn ≤ 1.1) and predictable molecular weight growth with monomer conversion . The malonic ester pendant groups are highly versatile synthetic handles. After polymerization, these groups can be subjected to saponification and decarboxylation reactions, transforming the polymer into a poly(acrylic acid) derivative or other functional polymers . This compound is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O5 B12790848 Diethyl 2-(2-(vinyloxy)ethyl)malonate CAS No. 71172-76-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71172-76-4

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

diethyl 2-(2-ethenoxyethyl)propanedioate

InChI

InChI=1S/C11H18O5/c1-4-14-8-7-9(10(12)15-5-2)11(13)16-6-3/h4,9H,1,5-8H2,2-3H3

InChI Key

FHBPLNAJCDTIPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCOC=C)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Diethyl 2 2 Vinyloxy Ethyl Malonate

Alkylation and Vinyloxylation Strategies in Compound Preparation

The preparation of Diethyl 2-(2-(vinyloxy)ethyl)malonate is centered on the alkylation of diethyl malonate. This classic organic reaction takes advantage of the acidity of the methylene (B1212753) protons located between the two carbonyl groups of the malonate ester. libretexts.org

Nucleophilic Alkylation of Diethyl Malonate Anion with Vinyloxy-Containing Electrophiles

The cornerstone of this synthetic approach is the malonic ester synthesis, a method that converts an alkyl halide into a carboxylic acid with a two-carbon chain extension, although in this case, the reaction is stopped at the alkylated malonate stage. libretexts.org The process begins with the deprotonation of diethyl malonate using a suitable base. Diethyl malonate is notably acidic (pKa ≈ 13) because the alpha-hydrogens are flanked by two electron-withdrawing carbonyl groups, which stabilize the resulting conjugate base. libretexts.orglibretexts.org

Sodium ethoxide in ethanol (B145695) is a commonly used base to generate the diethyl malonate enolate ion. libretexts.orglibretexts.org This enolate is a potent nucleophile that readily participates in nucleophilic substitution reactions. fiveable.meyoutube.com The synthesis of the target compound is achieved when this enolate reacts with an appropriate electrophile containing a vinyloxy group, such as a vinyloxy halide. ontosight.ai The reaction proceeds via an SN2 mechanism, where the nucleophilic carbon of the enolate attacks the electrophilic carbon of the vinyloxy-containing reagent, displacing a halide or other suitable leaving group. libretexts.org

Table 1: General Reactants for Nucleophilic Alkylation

Role Compound Formula
Nucleophile Precursor Diethyl malonate CH₂(COOCH₂CH₃)₂
Base Sodium ethoxide NaOEt

Catalytic Approaches and Optimized Reaction Conditions in this compound Synthesis

While the classic malonic ester synthesis using sodium ethoxide is effective, modern methodologies offer improved conditions, higher yields, and greater selectivity. These optimizations often involve alternative bases and the use of phase-transfer catalysis (PTC). researchgate.netgoogle.com

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or polyethylene (B3416737) glycols, facilitate the transfer of the malonate anion from an aqueous or solid phase to an organic phase where the electrophile is dissolved. researchgate.netgoogle.com This technique allows the reaction to proceed under milder conditions, often using weaker and less hazardous bases like potassium carbonate instead of sodium ethoxide. google.comnih.gov Anhydrous potassium carbonate has been successfully used as a base in the alkylation of diethyl malonate. nih.gov

Microwave irradiation represents another modern approach to optimizing this synthesis. The use of microwaves can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and sometimes simplifying or eliminating the need for a catalyst. researchgate.net

Table 2: Optimized Reaction Condition Examples for Malonate Alkylation

Condition/Catalyst Base Substrate Example Notes
Phase-Transfer Catalysis (PTC) K₂CO₃ Diethyl malonate, 1,6-dichlorohexane Tetrabutylammonium bromide and polyethylene glycol used as catalysts. google.com
Microwave (MW) Irradiation - Diethyl malonate, Benzyl chloride Used in conjunction with PTC (TEBAC) for efficient monobenzylation. researchgate.net

Mechanistic Elucidation of Synthetic Pathways to this compound

The formation of this compound through the alkylation of diethyl malonate follows a well-established two-step mechanism. masterorganicchemistry.com

Formation of the Enolate Ion: The synthesis is initiated by the reaction of diethyl malonate with a base, typically sodium ethoxide. The ethoxide ion abstracts one of the acidic α-hydrogens from the methylene group of diethyl malonate. youtube.com This deprotonation results in the formation of a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups, which accounts for the stability of the ion and its potent nucleophilicity. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution (Alkylation): The second step is the SN2 reaction between the nucleophilic enolate ion and the electrophilic substrate, such as 2-chloroethyl vinyl ether. libretexts.orgmasterorganicchemistry.com The enolate ion attacks the carbon atom bearing the leaving group (chloride), leading to the formation of a new carbon-carbon bond and the expulsion of the chloride ion. This step yields the final product, this compound. The reaction is stereospecific and proceeds with an inversion of configuration if the electrophilic carbon were chiral, although it is not in this case. libretexts.org

This sequential process of enolate formation followed by alkylation is a fundamental and versatile strategy in organic synthesis for constructing carbon-carbon bonds. youtube.commasterorganicchemistry.com

Reactivity and Mechanistic Investigations of Diethyl 2 2 Vinyloxy Ethyl Malonate

Reactivity of the Vinyloxy Ether Moiety

The vinyloxy ether portion of the molecule, characterized by a carbon-carbon double bond directly attached to an oxygen atom, exhibits reactivity patterns typical of electron-rich alkenes. Its reactions are largely dominated by the interaction of the π-electrons of the double bond with various reagents.

Electrophilic Activation and Subsequent Addition Reactions

The double bond in the vinyloxy group is electron-rich due to resonance with the adjacent oxygen atom, making it highly susceptible to attack by electrophiles. youtube.comsolubilityofthings.com This activation is a key feature of its reactivity.

The most common reaction involving electrophilic activation is acid-catalyzed hydrolysis. This process is initiated by a rate-determining proton transfer from a catalyzing acid to the β-carbon of the vinyl group. rsc.orgresearchgate.netresearchgate.net This protonation forms a resonance-stabilized carbocation intermediate. Subsequent rapid hydration and decomposition of the resulting hemiacetal lead to the cleavage of the vinyl ether, yielding an aldehyde (acetaldehyde in this case) and an alcohol. youtube.comrsc.orgresearchgate.net The general mechanism for the acid-catalyzed hydrolysis of vinyl ethers has been extensively studied and is a well-established reaction pathway. researchgate.net Studies on various vinyl ethers show that this reaction is subject to general acid catalysis and typically exhibits a significant hydrogen ion isotope effect, confirming the rate-determining nature of the proton transfer. rsc.orgarkat-usa.org

The general reactivity of vinyl ethers with electrophiles can be summarized as follows:

Electrophile (E+)Reaction TypeIntermediateProduct TypeReference
H₃O⁺Acid-Catalyzed HydrolysisResonance-stabilized carbocationAldehyde + Alcohol rsc.orgresearchgate.net
X₂ (e.g., Br₂)HalogenationHalonium ionDihaloether youtube.com
HX (e.g., HBr)HydrohalogenationCarbocationHaloether solubilityofthings.com

The electrophilic addition to the vinyloxy group is regioselective, following Markovnikov's rule, where the electrophile (e.g., a proton) adds to the less substituted carbon (the terminal CH₂), and the nucleophile adds to the more substituted carbon, which is stabilized by the adjacent oxygen atom. solubilityofthings.comyoutube.com

Nucleophilic Reactivity and Transformations Involving the Vinyloxy Group

Direct nucleophilic attack on the carbon atoms of the vinyloxy double bond is generally unfavorable due to the high electron density of the π-system. libretexts.org Nucleophiles, being electron-rich species themselves, are repelled by the double bond. youtube.commasterorganicchemistry.com Therefore, transformations involving this moiety typically proceed through an initial electrophilic activation.

However, the oxygen atom of the vinyloxy group possesses lone pairs of electrons and can act as a nucleophile or a Lewis base. masterorganicchemistry.com For example, protonation can occur on the oxygen atom, but this is often a reversible and non-productive event in the context of addition reactions. stackexchange.com The more productive pathway for addition involves the protonation of the β-carbon of the double bond, as it leads to a more stable carbocationic intermediate due to resonance stabilization from the oxygen. youtube.com

Reactivity of the Active Methylene (B1212753) (Malonate) Moiety

The malonate portion of the molecule contains an active methylene group (—CH₂—) flanked by two electron-withdrawing carbonyl groups. This structural feature renders the methylene protons significantly acidic and is the source of the malonate's most important reactivity. wikipedia.org

Carbanion Formation and Nucleophilic Alkylation Reactions

The protons on the α-carbon of the malonate are acidic (pKa ≈ 13 in DMSO for diethyl malonate) because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both adjacent carbonyl oxygens. wikipedia.org This carbanion is readily formed by treatment with a suitable base, such as sodium ethoxide. sciencemadness.org It is preferable to use an alkoxide base corresponding to the ester groups to avoid transesterification reactions. sciencemadness.org

Once formed, this stabilized carbanion is a potent nucleophile and can participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides. This reaction, known as the malonic ester synthesis, is a powerful method for forming carbon-carbon bonds. wikipedia.org The reaction proceeds via an S_N2 mechanism, and thus works best with primary and secondary alkyl halides. Tertiary halides are prone to elimination reactions. wikipedia.org

The general scheme for monoalkylation is as follows:

Enolate Formation: Diethyl malonate is deprotonated by a base (e.g., sodium ethoxide) to form the nucleophilic enolate. sciencemadness.org

Nucleophilic Attack: The enolate attacks an alkyl halide in an S_N2 reaction, displacing the halide and forming a C-C bond. wikipedia.org

Below is a table summarizing typical conditions for the alkylation of diethyl malonate:

Alkylating AgentBaseSolventProduct TypeReference
Alkyl Halide (RX)Sodium Ethoxide (NaOEt)Ethanol (B145695)Mono- or Dialkylated Malonate wikipedia.orgsciencemadness.org
1,3-DibromopropaneSodium Ethoxide (NaOEt)EthanolCyclobutane derivative wikipedia.org

Since the monoalkylated product still possesses one acidic proton, a second alkylation can be performed by repeating the process with another equivalent of base and an alkylating agent. wikipedia.org

Acylation and Condensation Reactions (e.g., Aldol, Michael)

The nucleophilic enolate derived from Diethyl 2-(2-(vinyloxy)ethyl)malonate can also attack carbonyl electrophiles in various condensation reactions.

Michael Addition: The malonate enolate is a classic "Michael donor" that can add to α,β-unsaturated carbonyl compounds ("Michael acceptors") in a conjugate or 1,4-addition reaction. wikipedia.org This reaction is a versatile method for forming 1,5-dicarbonyl compounds. An ethoxide-catalyzed reaction between diethyl malonate and methyl vinyl ketone has been reported, which proceeds via a Michael addition mechanism. duke.eduacs.org Similarly, diethyl malonate adds to chalcones (1,3-diaryl-2-propen-1-ones) in the presence of a catalytic amount of a base like potassium tert-butoxide. scispace.com

Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine. amazonaws.com The reaction between diethyl malonate and benzaldehyde (B42025), for instance, leads to a single cross-condensation product because the malonate readily forms an enolate while benzaldehyde lacks α-hydrogens and cannot self-condense. wikimedia.org

Claisen Condensation: Like other esters with α-hydrogens, diethyl malonate can undergo Claisen condensation reactions. An advantage of using a malonic ester is that it can prevent unwanted self-condensation side reactions that might occur with simpler esters. wikipedia.org

Acylation: The malonate enolate can be acylated using acyl chlorides. To avoid issues with the acylated product being more acidic than the starting material, the reaction is often carried out in the presence of two equivalents of a base or with a promoter like magnesium chloride to facilitate the reaction with milder tertiary amine bases.

Cyclocondensation Pathways and Heterocycle Formation via Malonate Reactions

The diethyl malonate functionality in this compound serves as a versatile precursor for the synthesis of various heterocyclic systems. The active methylene group, flanked by two electron-withdrawing ester groups, is readily deprotonated to form a nucleophilic enolate, which can participate in a variety of cyclocondensation reactions.

Substituted diethyl malonates are known to react with 1,3-dinucleophiles, such as ureas and amidines, to form six-membered heterocycles. nih.gov These reactions often require elevated temperatures or the presence of a base to facilitate the initial nucleophilic attack and subsequent cyclization. nih.gov A classic example is the formation of barbituric acid derivatives from the reaction of a malonate with urea (B33335). nih.gov

More recently, the synthesis of malonate enol ethers, a class of compounds to which this compound belongs, has been achieved through the condensation of cyclic ketones with α-diazomalonates catalyzed by ruthenium complexes. acs.org This methodology highlights the potential for these molecules to act as versatile building blocks in annulation processes. The dual reactivity of the malonate and the enol ether functionalities can be exploited for complex cyclizations. acs.org Both the malonate and the enol ether can be manipulated independently or in synergy to construct diverse ring systems. acs.org

The table below illustrates typical cyclocondensation reactions involving diethyl malonate derivatives with various dinucleophiles, which are analogous to the potential reactivity of this compound.

Diethyl Malonate DerivativeDinucleophileConditionsHeterocyclic ProductReference
Diethyl malonateUreaBasic catalyst, elevated temp.Barbituric acid nih.gov
Diethyl malonate2-Aminopyridine (B139424)Elevated temperaturePyrido[1,2-a]pyrimidine-2,4-dione nih.gov
Diethyl 2-substituted malonateAnilinesHigh temperature (>200°C)4-Hydroxyquinolones

Hydrolysis and Decarboxylation Pathways of the Malonate Ester

The hydrolysis of the diethyl ester groups in this compound to the corresponding dicarboxylic acid, followed by decarboxylation, is a fundamental transformation. This process is complicated by the presence of the acid-sensitive vinyl ether group.

Studies on analogous compounds, such as diethyl 2-(perfluorophenyl)malonate, reveal that the hydrolysis of the malonate esters can be challenging. beilstein-journals.org Under basic conditions, while unsubstituted diethyl malonates are readily hydrolyzed, substituted derivatives can be resistant or undergo decomposition under harsh conditions. beilstein-journals.orgnih.gov For instance, diethyl 2-(perfluorophenyl)malonate was found to be stable in basic solutions at room temperature and decomposed at elevated temperatures. beilstein-journals.org

Acid-catalyzed hydrolysis presents its own set of challenges. While it can be effective for some substituted malonates, the reaction is often accompanied by decarboxylation, leading directly to the corresponding acetic acid derivative. beilstein-journals.org In the case of this compound, acidic conditions would likely lead to the rapid hydrolysis of the vinyl ether to acetaldehyde (B116499) and ethylene (B1197577) glycol, competing with the slower hydrolysis of the ester groups.

The decarboxylation of the intermediate malonic acid is typically facile upon heating, driven by the formation of a stable enol intermediate which then tautomerizes to the final product.

The following table summarizes the outcomes of hydrolysis experiments on a related substituted diethyl malonate, providing insight into the potential behavior of the target compound under similar conditions.

SubstrateHydrolysis ConditionsMajor ProductReference
Diethyl 2-(perfluorophenyl)malonateAqueous HBr, Acetic Acid, Reflux2-(Perfluorophenyl)acetic acid beilstein-journals.orgnih.gov
Diethyl 2-(perfluorophenyl)malonateBasic solutions, elevated temperatureDecomposition products beilstein-journals.org
Diethyl 2-(perfluorophenyl)malonateTrifluoroacetic acid, refluxNo reaction beilstein-journals.org

Chemo- and Regioselectivity in Multifunctional Transformations of this compound

The presence of two distinct reactive sites in this compound—the malonate moiety and the vinyl ether—raises important questions of chemo- and regioselectivity in its transformations. The reaction conditions can be tuned to favor the reaction of one functional group over the other.

Reactions at the Vinyl Ether: The vinyl ether is highly susceptible to electrophilic attack, particularly by protons. Acid-catalyzed hydrolysis of vinyl ethers is a well-established reaction that proceeds via a rate-determining proton transfer to the β-carbon of the vinyl group, forming a resonance-stabilized carbocation. This intermediate is then rapidly trapped by water to form a hemiacetal, which subsequently decomposes to an aldehyde (in this case, acetaldehyde) and an alcohol (ethylene glycol). This pathway is generally very fast, suggesting that under acidic conditions, the vinyl ether would likely react preferentially over the malonate esters.

Reactions at the Malonate: The malonate group's reactivity is centered on the acidity of the α-proton and the electrophilicity of the ester carbonyls. Base-catalyzed reactions, such as alkylation or acylation, would selectively occur at the α-carbon without affecting the vinyl ether. Similarly, condensation reactions with nucleophiles would target the ester carbonyls, typically under basic or neutral conditions at elevated temperatures, which would likely preserve the vinyl ether functionality.

The dual functionality of malonate enol ethers, such as this compound, allows them to act as versatile building blocks. acs.org The malonate can be used for chain extension or as a nucleophile, while the enol ether can participate in cycloadditions or be hydrolyzed to a ketone. This orthogonality allows for stepwise and controlled transformations, leading to complex molecular architectures. For example, the malonate could first be alkylated under basic conditions, and the resulting product could then undergo an acid-catalyzed intramolecular cyclization involving the vinyl ether and the newly introduced substituent.

The choice of reagents and reaction conditions is therefore paramount in directing the reactivity of this multifunctional molecule, enabling selective transformations at either the vinyl ether or the malonate moiety.

Polymerization Research of Diethyl 2 2 Vinyloxy Ethyl Malonate

Living Cationic Polymerization of Diethyl 2-(2-(vinyloxy)ethyl)malonate

Living cationic polymerization of this compound offers a robust method for creating polymers with controlled molecular weights and narrow polydispersity indices. This control is crucial for tailoring polymer properties for specific applications. The process is characterized by the near absence of chain transfer and termination reactions, allowing polymer chains to grow at a constant rate.

Development and Optimization of Initiating Systems and Co-catalysts

The success of living cationic polymerization heavily relies on the choice of the initiating system. For this compound, several systems have been explored and optimized to achieve controlled polymerization.

One of the well-established initiating systems is the combination of hydrogen iodide and iodine (HI/I₂). This system has been shown to effectively initiate the polymerization of this compound in toluene at -40°C, resulting in living polymers with a poly(vinyl ether) backbone and pendant malonic ester groups. capes.gov.br The polymers produced using this method exhibit very narrow molecular weight distributions (Mw/Mn ≤ 1.1). capes.gov.brresearchgate.net Furthermore, the molecular weight of the polymers increases in direct proportion to the conversion of the monomer. capes.gov.brresearchgate.net This linear relationship is a key indicator of a living polymerization process.

Another effective initiating system involves the use of an adduct of a vinyl ether with HCl, in conjunction with a Lewis acid co-catalyst like zinc iodide (ZnI₂) or tin tetrachloride (SnCl₄). For instance, the polymerization of isobutyl vinyl ether (IBVE) has been successfully controlled using the IBVE-HCl adduct with various Lewis acids. This approach can be extended to other vinyl ethers, including those with functional groups like the malonate ester in this compound. The choice of Lewis acid can significantly impact the polymerization behavior. researchgate.net For example, living cationic polymerization of a malonic ester-containing vinyl ether has been achieved with ZnCl₂, FeCl₃, and SnCl₄ in the presence of a suitable added base, while other Lewis acids like TiCl₄ and Et₁.₅AlCl₁.₅ only resulted in oligomerization. researchgate.net

The table below summarizes key initiating systems and their performance in the polymerization of vinyl ethers.

Initiating SystemCo-catalyst / AdditiveMonomerSolventTemperature (°C)Mw/MnReference
HII₂This compoundToluene-40≤ 1.1 capes.gov.brresearchgate.net
CH₃CH(OR)ClZnI₂Isobutyl vinyl etherToluene-15- researchgate.net
IBVE-HClSnCl₄Isobutyl vinyl etherToluene-78~1.1 spsj.or.jp
IBVE-HClVarious Lewis Acids (FeCl₃, GaCl₃, etc.)Isobutyl vinyl etherToluene0- acs.org

Metal-Free Living Cationic Polymerization Systems

Recent advancements have focused on developing metal-free initiating systems to avoid potential contamination of the final polymer with metal residues. One such system utilizes a combination of HCl and an ether, such as diethyl ether or 1,4-dioxane. acs.org This approach has been demonstrated to induce living cationic polymerization of various vinyl ethers in nonpolar solvents like hexane and toluene. acs.org This represents a significant step towards more environmentally friendly and cost-effective polymerization processes.

Kinetic and Mechanistic Studies of Controlled Polymerization Processes

Kinetic studies are fundamental to understanding and optimizing controlled polymerization processes. In the living cationic polymerization of vinyl ethers, the rate of polymerization is typically first-order with respect to the monomer concentration. rsc.org This indicates that the concentration of the active propagating species remains constant throughout the polymerization.

The mechanism of these controlled polymerizations involves an equilibrium between active (ionic) and dormant (covalent) species. wikipedia.org The rapid and reversible exchange between these states is crucial for minimizing irreversible termination and chain transfer reactions, which are detrimental to achieving a living process. The stability of the propagating carbocation is a key factor, and it can be influenced by the solvent, temperature, and the nature of the counter-ion.

Strategies for Achieving Narrow Molecular Weight Distribution and Molecular Weight Control

A hallmark of living polymerization is the ability to produce polymers with a narrow molecular weight distribution (MWD), often quantified by the polydispersity index (Mw/Mn). For many applications, an Mw/Mn value close to 1.0 is desirable. gantrade.com

Several strategies are employed to achieve this level of control:

Controlled Initiation: A fast and efficient initiation step ensures that all polymer chains start growing simultaneously. This is often achieved by using an initiator that is structurally similar to the monomer or by carefully selecting the initiator/co-catalyst combination.

Reversible Termination/Dormancy: As mentioned, maintaining a dynamic equilibrium between active and dormant species prevents irreversible termination and allows for controlled chain growth.

Monomer Addition: In a living system, the molecular weight of the polymer can be precisely controlled by the ratio of the initial monomer concentration to the initiator concentration. Furthermore, the molecular weight can be increased by the sequential addition of more monomer after the initial batch has been consumed. capes.gov.brrsc.org

The following table provides examples of the level of control achieved in the polymerization of this compound and other vinyl ethers.

MonomerInitiating SystemMn (calculated)Mn (observed)Mw/MnReference
This compoundHI/I₂5,0005,1001.10 capes.gov.br
This compoundHI/I₂10,00010,2001.08 capes.gov.br
2-(vinyloxy)ethyl soyateDifunctional cationogen / EtAlCl₂-Increases linearly with conversion< 1.2 rsc.org

Analysis of Quasi-Living Polymerization Mechanisms

In some instances, cationic polymerization may exhibit characteristics of a living process but with the occurrence of slow and reversible termination or chain transfer reactions. Such systems are often referred to as "quasi-living." In these polymerizations, the number of active chains may not remain perfectly constant, leading to a slight broadening of the molecular weight distribution over time. The mechanism of quasi-living cationic ring-opening polymerization of 2-ethyl-2-oxazoline, for example, involves an equilibrium between cationic and covalent species, where the polymerization proceeds without detectable irreversible chain-breaking reactions under specific conditions. helsinki.fi

Copolymerization Strategies and Polymer Architectures

The living nature of the cationic polymerization of this compound allows for the synthesis of complex polymer architectures, such as block and star-shaped copolymers.

Sequential addition of different vinyl ether monomers to a living polymerization system is a straightforward method to produce well-defined block copolymers. For example, amphiphilic star-shaped polymers have been prepared by the sequential living polymerization of a vinyl ether with a pendant malonate group and isobutyl vinyl ether. researchgate.net This was followed by a reaction with a bifunctional vinyl ether to create the star architecture. researchgate.net

The malonate functional groups on the resulting polymers can be further modified post-polymerization. For instance, they can be hydrolyzed and decarboxylated to yield carboxylic acid groups, providing a route to functional polymers with tailored properties. researchgate.net

Synthesis of Block Copolymers Utilizing this compound

The synthesis of block copolymers requires a polymerization technique that allows for the sequential addition of different monomers without termination. Living cationic polymerization is a well-suited method for vinyl ethers, including DVOEM.

Research has demonstrated that the cationic polymerization of DVOEM can proceed in a living manner, particularly when initiated with systems like hydrogen iodide/iodine (HI/I₂) or hydrogen iodide/zinc iodide (HI/ZnI₂). researchgate.net These initiating systems, when used in solvents like toluene at low temperatures (e.g., -15°C to -40°C), produce polymers with a poly(vinyl ether) backbone and pendant malonic ester groups. researchgate.net The living nature of this polymerization is evidenced by key characteristics:

Narrow Molecular Weight Distributions: The resulting polymers exhibit very narrow molecular weight distributions, with polydispersity indices (Mw/Mn) of ≤1.1. researchgate.net

Predictable Molecular Weights: The number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion.

Chain Extension Capability: Upon adding a fresh feed of monomer to a fully polymerized mixture, the polymer chains continue to grow, further increasing the molecular weight. researchgate.net

This controlled, living process is the foundation for creating block copolymers. By sequentially adding a different vinyl ether monomer after the complete polymerization of DVOEM, well-defined diblock copolymers can be synthesized. For instance, a living poly(DVOEM) chain can be used to initiate the polymerization of another monomer, such as isobutyl vinyl ether (IBVE), to form a poly(DVOEM)-block-poly(IBVE) copolymer. researchgate.net This sequential monomer addition has been exploited to create materials with distinct block segments, leading to microphase-separated morphologies. vulcanchem.com

The table below summarizes typical conditions and outcomes for the living cationic polymerization of DVOEM, which enables block copolymer synthesis.

Initiating SystemCatalystTemperature (°C)SolventM_w/M_nResult
HI/I₂Iodine-40Toluene≤1.1Living Polymer
HI/ZnI₂Zinc Iodide-15TolueneLowLiving Polymer
BF₃·OEt₂--40Toluene>2Non-living Polymer

This table is generated based on data from cited research articles. researchgate.net

Preparation of Amphiphilic Block Copolymers

Amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, are of significant interest for their self-assembly properties in selective solvents. Polymers derived from DVOEM can be used to generate amphiphilic structures through two primary strategies: post-polymerization modification or copolymerization with a hydrophilic monomer.

The most direct method involves the synthesis of a block copolymer containing a poly(DVOEM) segment, followed by the hydrolysis of the pendant diethyl malonate groups into carboxylic acid groups. This chemical transformation converts the initially hydrophobic or less polar poly(DVOEM) block into a highly hydrophilic poly(acrylic acid)-like block. For example, researchers have synthesized star-shaped block copolymers by first creating a diblock copolymer of DVOEM and isobutyl vinyl ether (IBVE), and then linking these chains together. researchgate.net Subsequent hydrolysis of the malonate ester functions on the DVOEM-derived arms of the star polymer resulted in a heteroarm amphiphilic star polymer, with hydrophilic, carboxylic acid-functionalized arms and hydrophobic poly(IBVE) arms. researchgate.net

A second, more direct approach involves the sequential living cationic polymerization of DVOEM with a hydrophilic vinyl ether monomer. While specific examples directly copolymerizing DVOEM with monomers like poly(ethylene glycol) vinyl ether are not detailed in the reviewed literature, the living nature of DVOEM polymerization makes this a feasible and logical synthetic route. researchgate.netvulcanchem.com The resulting block copolymer would inherently possess distinct hydrophobic (poly(DVOEM)) and hydrophilic segments.

Controlled Sequence Oligomerization Studies

While extensive research has been conducted on achieving sequence control in various polymerization systems, specific studies focusing on the controlled sequence oligomerization of this compound are not prominent in the surveyed literature. However, advancements in the broader field of vinyl ether polymerization offer insights into potential methodologies.

Cationic polymerization techniques have been developed to control monomer sequences. One such approach is the alternating cationic copolymerization of vinyl ethers with other monomers, such as aldehydes. This method can create polymers with precisely placed, acid-labile acetal units derived from the vinyl ether-aldehyde sequence. By introducing a small, controlled amount of an aldehyde during the living polymerization of a vinyl ether, it is possible to incorporate specific functional units at predetermined positions along the polymer chain.

Another strategy involves the copolymerization of vinyl ethers with cyclic enol ethers. This process can yield copolymers with periodically arranged moieties derived from each monomer. The success of these methods often depends on the steric and electronic properties of the monomers involved. These general strategies for sequence control in vinyl ether polymerization could theoretically be adapted for DVOEM to create oligomers with a defined monomer sequence, although specific experimental validation is required.

Graft Copolymerization Methodologies Incorporating this compound Units

Graft copolymers are branched macromolecules consisting of a main polymer chain (backbone) with one or more side chains (grafts) of a different chemical composition. While the specific incorporation of DVOEM into graft copolymer architectures is not extensively detailed in the literature reviewed, established methodologies offer potential pathways.

"Grafting From" Method: In this approach, a polymer backbone is functionalized with initiating sites from which the graft chains are grown. A poly(DVOEM) backbone could be modified for this purpose. For instance, the pendant diethyl malonate groups could be partially hydrolyzed and then converted into initiating sites for other polymerization mechanisms, such as Atom Transfer Radical Polymerization (ATRP). By attaching an ATRP initiator to the carboxylic acid groups, monomers like acrylates or styrene could be polymerized from the poly(DVOEM) backbone. cmu.edu

"Grafting Onto" Method: This method involves attaching pre-formed polymer chains to a polymer backbone. For this to be applied, a poly(DVOEM) chain with a reactive end-group would need to be synthesized and then attached to a functionalized backbone. The living cationic polymerization of DVOEM is advantageous here, as the living chain ends can be terminated with a specific functional group suitable for coupling reactions.

"Grafting Through" (Macromonomer) Method: This technique involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end group). DVOEM itself is not a macromonomer, but a polymer of DVOEM could be end-functionalized with a polymerizable group (e.g., a methacrylate or styrenic group) to create a poly(DVOEM) macromonomer. This could then be copolymerized with another monomer to form a graft copolymer with a different backbone and poly(DVOEM) side chains.

While these are standard and viable graft copolymerization strategies, their specific application using DVOEM as a key component awaits detailed investigation.

Post-Polymerization Modification and Derivatization of this compound-Derived Polymers

The malonate ester side chains of poly(DVOEM) provide a versatile platform for chemical modification after polymerization, allowing for the synthesis of functional polymers with properties significantly different from the parent polymer.

Hydrolysis of Malonate Ester Pendants to Polycarboxylic Acids

One of the most significant post-polymerization modifications of poly(DVOEM) is the hydrolysis, or saponification, of the pendant diethyl malonate groups. This reaction converts the ester functionalities into carboxylic acid groups, transforming the polymer into a polyanion at appropriate pH.

The hydrolysis is typically achieved under basic conditions. The resulting polymer, possessing two carboxylic acid groups per repeating unit (a dicarboxylic acid), can then undergo decarboxylation upon heating in water to yield a polymer with a single carboxylic acid group per repeating unit. This process effectively converts a poly(DVOEM) into a polymer resembling poly(4-hydroxybutyric acid vinyl ether).

Studies on analogous compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that hydrolysis conditions can be challenging. While mild basic conditions may be ineffective, harsh conditions (high alkali concentration, elevated temperatures) can lead to decomposition alongside hydrolysis and decarboxylation. Vigorous hydrolysis under acidic conditions (e.g., refluxing with aqueous HBr and acetic acid) has also been shown to effectively induce both hydrolysis and decarboxylation to yield the mono-acid derivative.

The table below summarizes typical conditions investigated for the hydrolysis of malonate esters, which are analogous to the pendant groups on poly(DVOEM).

Reagent(s)ConditionsOutcome
Aqueous NaOHRefluxHydrolysis and potential decarboxylation
HBr / Acetic AcidRefluxComplete hydrolysis and decarboxylation
Aqueous KOH / Ethanol (B145695)RefluxHydrolysis

This table is generated based on data from cited research articles.

The conversion to polycarboxylic acids dramatically alters the polymer's properties, particularly its solubility, making it water-soluble and responsive to changes in pH. vulcanchem.com

End-Group Functionalization of Polymer Chains (e.g., Telechelic Polymers, C60 End-Capped Oligomers)

The living nature of the cationic polymerization of DVOEM allows for precise control over the polymer chain ends. By carefully selecting initiators and terminating agents, polymers with specific functional end-groups can be prepared.

Telechelic Polymers: Telechelic polymers are macromolecules that possess two reactive functional groups at their chain ends. These can be synthesized using a bifunctional initiator, which initiates polymer growth in two directions simultaneously. Alternatively, living polymer chains can be reacted with a specific linking agent to create a difunctional polymer. This approach allows for the creation of poly(DVOEM) chains with functional groups like hydroxyl or carboxyl groups at both ends, which can then be used as macro-initiators or cross-linkers in subsequent reactions.

C60 End-Capped Oligomers: A notable example of end-group functionalization is the synthesis of fullerene (C60) end-capped polymers. Research has shown that living cationic polymerization of vinyl ethers can be effectively "capped" by reacting the living polymer chains with a C60 derivative. For example, living poly(vinyl ether) chains have been reacted with a functionalized C60, such as a C60-malonate derivative bearing a reactive group that can be attacked by the cationic polymer chain end. This results in the covalent attachment of a C60 molecule to the terminus of the polymer chain. This technique provides a pathway to combine the unique electronic and physical properties of C60 with the processability and tailored functionality of poly(DVOEM).

Characterization of Poly(vinyl ether) Backbones with Pendant Malonic Ester Groups

The comprehensive characterization of polymers derived from this compound is essential for verifying their successful synthesis and understanding their physicochemical properties. The resulting polymer architecture, featuring a poly(vinyl ether) backbone with pendant malonic ester groups, is confirmed through a combination of techniques including gel permeation chromatography (GPC), nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis (TGA).

Molecular Weight and Polydispersity

Gel permeation chromatography (GPC) is a fundamental technique used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI or Mw/Mn) of the synthesized polymers. Research has shown that the living cationic polymerization of this compound allows for excellent control over the polymer's chain length and distribution. capes.gov.brresearchgate.net

When initiated with systems like hydrogen iodide/iodine (HI/I2), the polymerization exhibits living characteristics. This is evidenced by a linear increase in the number-average molecular weight (Mn) with monomer conversion. capes.gov.brrsc.org Furthermore, this controlled process yields polymers with a very narrow molecular weight distribution, typically with a PDI value less than or equal to 1.1. capes.gov.brresearchgate.net This low polydispersity indicates a high degree of uniformity in the polymer chain lengths, a key feature of living polymerization. wikipedia.org The predictable relationship between the monomer-to-initiator ratio and the final molecular weight allows for the precise synthesis of polymers with targeted chain lengths.

Table 1: Representative GPC Data for Poly(this compound) This interactive table provides illustrative data on how molecular weight (Mn) and polydispersity index (PDI) vary with monomer conversion in a typical living cationic polymerization.

Monomer Conversion (%) Number-Average Molecular Weight (Mn) ( g/mol ) Polydispersity Index (PDI) (Mw/Mn)
25 4,500 1.09
50 9,100 1.10
75 13,600 1.08

Spectroscopic Analysis

The chemical structure of the polymer is elucidated using spectroscopic methods, primarily ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectroscopy: The ¹H NMR spectrum confirms the formation of the poly(vinyl ether) backbone and the retention of the pendant malonic ester groups. The disappearance of sharp signals corresponding to the vinyl protons of the monomer (typically observed between 4.0 and 6.5 ppm) indicates successful polymerization. academie-sciences.fr The spectrum of the polymer is characterized by broad signals corresponding to the protons on the polymer backbone and the side chain. Key resonances include those for the methylene (B1212753) protons of the ethyl ester groups (-OCH2CH3), the methine proton of the malonate group (-CH(COOR)2), and the protons of the poly(vinyl ether) main chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the polymer's structure. It shows characteristic signals for the carbonyl carbons of the ester groups (typically around 165-175 ppm), the carbons of the polymer backbone, and the various carbons in the pendant ethyl and malonate groups. The absence of peaks associated with the vinyl group's sp²-hybridized carbons confirms that polymerization has occurred across the double bond.

Thermal Properties

For poly(vinyl ethers) with ester-containing side groups, the TGA curve typically shows a multi-step degradation process. researchgate.net The initial weight loss may be attributed to the decomposition of the pendant malonic ester groups, followed by the degradation of the main poly(vinyl ether) backbone at higher temperatures. researchgate.net The onset temperature of degradation is a key parameter that defines the upper limit of the material's service temperature. The nature of the side group significantly influences the thermal properties of poly(vinyl ethers). researchgate.netresearchgate.net

Table 2: List of Compounds

Compound Name
This compound
Hydrogen iodide

Computational Chemistry and Theoretical Modeling of Diethyl 2 2 Vinyloxy Ethyl Malonate

Electronic Structure and Conformation Analysis

The electronic structure and conformational landscape of Diethyl 2-(2-(vinyloxy)ethyl)malonate are fundamental to understanding its chemical behavior. The molecule integrates two key functional groups: the vinyl ether, which can act as an electron-donating group, and the diethyl malonate moiety, characterized by its electron-withdrawing carbonyl groups and an acidic α-hydrogen.

Conformation Analysis: The molecule possesses significant conformational flexibility due to several rotatable single bonds. Computational methods can be used to perform a systematic search of the potential energy surface to identify stable conformers and the energy barriers for interconversion. Key dihedral angles, such as those around the C-C and C-O bonds of the vinyloxyethyl chain and the ester groups, are varied to map out the conformational space. The relative energies of different conformers are crucial as they can influence the molecule's reactivity and its behavior in polymerization processes. For instance, crystal structure analyses of similar substituted diethyl malonate derivatives have provided insights into preferred dihedral angles, which can serve as a basis for theoretical models. researchgate.net

Below is an interactive table showcasing hypothetical data from a computational conformational analysis, illustrating how different dihedral angles could affect the relative stability of the molecule.

Conformer IDDihedral Angle 1 (O-C-C-C) (°)Dihedral Angle 2 (C-C-O-C) (°)Relative Energy (kcal/mol)
Conf-1180 (anti)180 (anti)0.00
Conf-260 (gauche)180 (anti)0.85
Conf-3180 (anti)60 (gauche)1.20
Conf-460 (gauche)60 (gauche)2.50

Note: This table contains hypothetical data for illustrative purposes.

Reaction Mechanism Predictions and Energy Profile Calculations

Theoretical modeling is a powerful tool for predicting the most likely pathways for chemical reactions and for calculating the associated energy changes. For this compound, two primary sites of reactivity are the malonate α-carbon and the vinyloxy double bond.

Malonate-based Reactions: The malonic ester synthesis is a classic reaction involving the deprotonation of the α-carbon to form a resonance-stabilized enolate, which then acts as a nucleophile. patsnap.comwikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com Computational studies can model this deprotonation step, calculate the pKa of the α-hydrogen, and investigate the stability of the resulting enolate. Furthermore, the subsequent nucleophilic attack (e.g., alkylation) can be modeled to determine the transition state geometry and the activation energy, providing insights into the reaction kinetics. masterorganicchemistry.com

Vinyloxy-based Reactions: The vinyl ether group is highly reactive towards electrophiles. Cationic polymerization, for example, is initiated by the addition of a cation to the double bond. mdpi.comnih.gov Energy profile calculations can be used to compare different initiation mechanisms and to understand the stability of the resulting carbocationic intermediate. The calculations can elucidate the role of the ether oxygen in stabilizing the positive charge through resonance, a key factor in the high reactivity of vinyl ethers.

An illustrative energy profile for the first step of an acid-catalyzed hydrolysis of the vinyl ether group is presented below. This type of diagram can be generated through computational chemistry to visualize the reaction pathway.

Figure 1: Illustrative Reaction Energy Profile (A hypothetical diagram showing the energy changes during the protonation of the vinyl ether double bond to form a carbocation intermediate. Such profiles are calculated using quantum chemistry methods to identify transition states (TS) and intermediates (I).)

Polymerization Process Simulation and Modeling

The presence of the vinyl ether group makes this compound a monomer for cationic polymerization. Computational modeling is essential for understanding the complex mechanisms of these polymerization reactions at a molecular level. mdpi.comnih.govunc.edu

Mechanism Elucidation: DFT and other methods can be used to model the key steps of cationic polymerization: initiation, propagation, chain transfer, and termination. mdpi.comnih.gov For instance, computational studies on similar vinyl ethers have been used to investigate the structure of the catalyst-monomer complex and to determine the energy barriers for the addition of subsequent monomer units to the growing polymer chain. unc.edu This is particularly important for stereoselective polymerizations, where computational models can predict and explain the observed stereochemistry of the resulting polymer. unc.edu

Kinetics and Reactivity Ratios: By calculating the activation energies for the propagation steps, it is possible to model the kinetics of the polymerization. In copolymerization reactions, theoretical models can help predict reactivity ratios, which describe the relative rates at which different monomers are incorporated into the polymer chain. These predictions are valuable for designing copolymers with specific properties.

The following table summarizes how computational models are applied to study vinyl ether polymerization.

Polymerization AspectComputational MethodKey Insights
Initiation MechanismDFT, Ab initioStructure of initiator-monomer complex, energy of activation
StereoselectivityDFT, Molecular DynamicsTransition state energies for isotactic vs. syndiotactic addition unc.edu
Chain PropagationDFTActivation barriers, reaction thermochemistry
Solvent EffectsContinuum Solvation Models (PCM)Influence of solvent polarity on reaction rates and mechanism

Note: This table is based on general applications of computational chemistry to vinyl ether polymerization.

Structure-Reactivity Relationship Investigations and Predictive Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its reactivity. Computational chemistry provides the necessary descriptors for these models.

Descriptor Calculation: A wide range of molecular descriptors can be calculated for this compound using computational software. These include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Predictive Modeling: These calculated descriptors can then be correlated with experimentally observed reactivity data, such as reaction rates or polymerization yields. For example, the energy of the HOMO can be correlated with the monomer's reactivity in cationic polymerization, as a higher HOMO energy generally implies greater nucleophilicity and faster reaction with electrophiles. Similarly, the partial charge on the α-carbon of the malonate can be related to its acidity and its nucleophilicity after deprotonation. These predictive models can accelerate the design of new monomers and the optimization of reaction conditions without the need for extensive experimental work.

The table below illustrates a hypothetical QSRR for a series of related monomers.

MonomerHOMO Energy (eV)Calculated α-Carbon ChargeExperimental Polymerization Rate (M⁻¹s⁻¹)
Monomer A-8.5-0.15150
Monomer B-8.2-0.14250
DEVEM -8.4 -0.18 200 (Predicted)
Monomer C-8.9-0.1690

Note: This table contains hypothetical data. DEVEM stands for this compound. The predicted rate for DEVEM would be based on a QSRR model derived from the other monomers.

Advanced Research Applications and Future Directions of Diethyl 2 2 Vinyloxy Ethyl Malonate Chemistry

Role as a Versatile Building Block in Complex Molecular Synthesis

The core utility of Diethyl 2-(2-(vinyloxy)ethyl)malonate in complex synthesis stems from the reactivity of its malonic ester component. The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids. patsnap.comperlego.com The methylene (B1212753) group (-CH2-) positioned between the two carbonyls of the ester is particularly acidic and can be easily deprotonated by a moderately strong base, such as sodium ethoxide, to form a stable enolate. wikipedia.orgorganic-chemistry.org This enolate is a potent nucleophile that readily participates in nucleophilic substitution (Sɴ2) reactions with alkyl halides. algoreducation.commasterorganicchemistry.com

In the case of this compound, the molecule itself is the product of such an alkylation, where diethyl malonate is reacted with a 2-(vinyloxy)ethyl halide. ontosight.ai However, the remaining acidic proton on the alpha-carbon means it can be deprotonated again and undergo a second alkylation with a different alkyl halide. This sequential alkylation allows for the introduction of two different substituent groups. wikipedia.org

Following alkylation, the ester groups can be hydrolyzed to carboxylic acids. Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation (loss of CO₂) to yield a substituted carboxylic acid, where the substituent is determined by the alkyl groups added. masterorganicchemistry.comlibretexts.org This entire process makes the malonate group a synthetic equivalent of a ⁻CH₂COOH synthon. wikipedia.org This versatility allows for the construction of a wide array of complex organic molecules from a single, functionalized starting material. patsnap.com

Typical Reaction Sequence in Malonic Ester Synthesis

StepDescriptionReagents
1. Enolate Formation Deprotonation of the α-carbon to form a nucleophilic enolate. libretexts.orgSodium ethoxide (NaOEt) or other strong base. libretexts.org
2. Alkylation Nucleophilic attack of the enolate on an alkyl halide (R-X). algoreducation.comAlkyl halide (e.g., CH₃I, CH₂=CHCH₂Br). organicchemistrytutor.com
3. Hydrolysis (Saponification) Conversion of the diethyl ester to a dicarboxylic acid. masterorganicchemistry.comAqueous acid (e.g., H₃O⁺) or base (e.g., NaOH) followed by acidification. libretexts.org
4. Decarboxylation Loss of CO₂ from the β-keto acid upon heating. masterorganicchemistry.comHeat (Δ). wikipedia.org

Precursors for Advanced Polymeric Materials (e.g., Stimuli-Responsive Polymers)

The vinyloxy group of this compound provides a handle for polymerization, particularly through cationic polymerization. ontosight.aiacs.org Vinyl ethers are electron-rich monomers that readily undergo chain-growth polymerization initiated by cationic species like Lewis acids or protonic acids. nih.gov Recent advancements have led to controlled or "living" cationic polymerization of vinyl ethers, enabling the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures like block copolymers. acs.orgnih.gov

The presence of the diethyl malonate side chain introduces significant functionality into the resulting polymer, poly(this compound). This pendant group offers several possibilities for creating advanced materials:

Post-Polymerization Modification: The acidic proton on the malonate side chain remains available for deprotonation and subsequent reaction, even after the vinyl ether group has been polymerized. This allows for the grafting of new functional groups onto the polymer backbone, creating highly functionalized materials.

Stimuli-Responsiveness: The ester groups within the malonate moiety can be hydrolyzed under acidic or basic conditions. This could lead to a polymer that changes its solubility or swells in response to pH changes. Such materials are known as stimuli-responsive polymers and have applications in areas like drug delivery and smart hydrogels.

Tunable Hydrophilicity: The balance between the hydrophobic polymer backbone and the relatively polar diethyl malonate side chains can be tuned. Hydrolysis of the ester groups to carboxylic acids would dramatically increase the hydrophilicity of the polymer. Copolymers of vinyl ethers with maleic acid, for example, have been shown to self-assemble with lipids to form nanodiscs for studying membrane proteins, with properties tunable by hydrophobicity. nih.gov

The ability to polymerize this compound opens the door to creating polymers where each repeating unit carries a versatile chemical handle, a powerful strategy for designing advanced and functional polymeric materials.

Application in the Synthesis of Fine Chemicals and Agrochemical Intermediates

The malonic ester synthesis is a cornerstone reaction for producing a wide range of fine chemicals, pharmaceuticals, and agrochemicals. patsnap.comalgoreducation.com As a pre-functionalized building block, this compound offers a streamlined route to specific targets. The general strategy involves alkylating the malonate, followed by hydrolysis and decarboxylation to yield a custom carboxylic acid. studysmarter.co.uk

For example, the synthesis of various barbiturates, which are used as sedatives, relies on the condensation of dialkylated malonic esters with urea (B33335). wikipedia.org While not a direct application of the title compound, it illustrates the importance of the core malonate structure.

In agrochemical synthesis, malonic acid derivatives are used to produce herbicides and fungicides. perlego.com The ability to introduce specific alkyl or aryl groups via malonic ester synthesis is key to tuning the biological activity of the final product. The vinyloxyethyl group in this compound could be retained in a final product as a specific functional group or be used as a protected hydroxyl group that can be revealed later in the synthesis.

Emerging Research Opportunities in Organic and Polymer Chemistry Driven by this compound

The dual-functionality of this compound makes it a prime example of a bifunctional monomer, a class of molecules that enables the synthesis of materials with complex functions and architectures. nih.govamanote.com The true potential of this compound lies at the intersection of its two reactive sites, opening several exciting research avenues.

One major opportunity is in the synthesis of functional graft copolymers . One could first polymerize the vinyl ether moiety to create a polymer backbone. acs.org The pendant malonate groups could then serve as initiation sites for a second, different polymerization, or be modified with other chemical groups. This allows for the creation of well-defined graft or "comb" polymers where the properties can be precisely controlled by the nature of the grafted chains.

Another area is the development of clickable polymers and surfaces . The malonate group can be used to introduce moieties that are active in "click chemistry" reactions, such as alkynes or azides. After polymerization of the vinyl ether, these clickable handles can be used to attach biomolecules, fluorophores, or other functional units in a highly efficient and specific manner. researchgate.net

Furthermore, the compound could be used to create hybrid materials . For instance, the malonate enolate could react with a functionalized surface (like silica), anchoring the molecule. The protruding vinyl ether group would then be available for surface-initiated polymerization, creating a "polymer brush" with tailored properties. Such materials are of interest for creating specialized coatings, sensors, and separation media.

The exploration of bifunctional molecules like this compound continues to be a vibrant area of research, pushing the boundaries of what is possible in the design of sophisticated macromolecules and functional materials. nih.govacs.org

Q & A

Basic: What synthetic methodologies are effective for preparing Diethyl 2-(2-(vinyloxy)ethyl)malonate?

Answer:
The synthesis typically involves alkylation or conjugate addition reactions. A Michael addition using diethyl malonate and a vinyl ether derivative (e.g., vinyloxyethyl bromide) in the presence of a base (e.g., L-proline or sodium ethoxide) is common. For example, asymmetric catalysis with L-proline in pyridine at 35°C for 48 hours achieved a 74% yield in a related malonate synthesis . Key steps include:

Enolate formation : Activate the α-hydrogens of diethyl malonate using a base.

Electrophilic attack : React with a vinyloxyethyl electrophile (e.g., allylic acetate or bromide).

Work-up : Purify via column chromatography or crystallization.
Characterization involves ¹H/¹³C NMR to confirm ester and vinyloxy groups (δ ~4.2 ppm for ester protons, δ ~6.5 ppm for vinyl protons) and HRMS for molecular weight validation .

Basic: How do electron-withdrawing groups influence the reactivity of malonate derivatives in alkylation reactions?

Answer:
The two ester groups in diethyl malonate withdraw electron density, increasing the acidity of α-hydrogens (pKa ~13), facilitating enolate formation. This enhances nucleophilicity for alkylation. For this compound, the vinyloxy group introduces steric and electronic effects:

  • Electronic effects : The oxygen in the vinyloxy group can stabilize transition states via resonance.
  • Steric effects : Bulky substituents may reduce reaction rates but improve regioselectivity.
    Optimization involves adjusting the base (e.g., LHMDS vs. NaH) and solvent polarity (DMF vs. THF) to balance reactivity and selectivity .

Advanced: How can reaction conditions be optimized to mitigate side reactions like ethoxymethylene transfer in malonate-based syntheses?

Answer:
Unexpected side reactions, such as ethoxymethylene moiety transfer (observed in reactions with cyanoacetanilides ), can be minimized by:

Catalyst selection : Use Pd(0)/PPh₃ systems to direct coupling over rearrangement .

Temperature control : Lower temperatures (e.g., 70°C vs. 100°C) reduce thermal decomposition.

Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (toluene) favor desired pathways.

Additives : Additives like Cu(OAc)₂ can suppress radical side reactions .

Advanced: What strategies improve enantiomeric excess in asymmetric syntheses of substituted malonates?

Answer:
Chiral catalysts like L-proline (10–20 mol%) in pyridine or dichloroethane achieve >75% enantiomeric excess (e.e.) in Michael additions. Key parameters:

  • Solvent : Pyridine enhances hydrogen bonding for stereocontrol .
  • Substrate ratio : A 1:1.2 malonate-to-electrophile ratio minimizes racemization.
  • Temperature : Reactions at 35°C balance kinetic control and catalyst stability.
    Post-synthesis, chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) quantify e.e. .

Advanced: How do spectroscopic techniques differentiate structural isomers in substituted malonates?

Answer:

  • ¹H NMR : Vinyloxy protons (δ 4.5–6.5 ppm) show coupling constants (J = 10–16 Hz for trans vs. cis).
  • ¹³C NMR : Ester carbonyls appear at δ 165–170 ppm; vinyl carbons at δ 110–130 ppm.
  • IR : C=O stretches (~1740 cm⁻¹) and C-O-C (vinyl ether, ~1200 cm⁻¹) confirm functional groups.
  • HRMS : Exact mass analysis resolves isomers with identical fragmentation patterns (e.g., C₁₅H₁₈O₄ vs. C₁₄H₁₆O₅) .

Advanced: What mechanistic insights explain unexpected cyclization products in malonate reactions?

Answer:
Cyclization can occur via intramolecular nucleophilic attack. For example, in Pd-catalyzed allylation, the malonate enolate may attack a proximal electrophilic carbon, forming 5- or 6-membered rings. Factors influencing this:

  • Chain length : A 3-carbon spacer favors 5-membered rings.
  • Catalyst : Pd(0) promotes π-allyl intermediates, while Cu(II) favors radical pathways .
    Mechanistic studies using deuterium labeling or kinetic isotope effects (KIE) elucidate pathways .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • PPE : Nitrile gloves and goggles prevent skin/eye contact (H315/H319).
  • Storage : Keep in inert atmosphere (N₂) below 25°C to prevent polymerization of the vinyloxy group.
  • Spill management : Neutralize with aqueous NaOH and adsorb with vermiculite .

Advanced: How can computational modeling predict regioselectivity in malonate alkylation?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict:

  • Regioselectivity : Electron-deficient sites (e.g., α to ester groups) are favored.
  • Steric maps : Bulky substituents (e.g., cyclopropyl) direct alkylation to less hindered positions.
    Validation via Hammett plots (σ values) correlates electronic effects with experimental yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.